4-Bromo-3-(bromomethyl)benzonitrile
Overview
Description
4-Bromo-3-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Refinement
4-Bromo-3-(bromomethyl)benzonitrile, also known as 4-bromomethyl-benzonitrile, is utilized in chemical synthesis. A study by Teng Jun-jiang (2008) involved preparing 4-bromomethyl-benzonitrile through photochemical bromination and refining it via solvent recrystallization. The product attained a purity of over 99% with a total yield of 68.6%, showcasing its efficiency in synthesis processes (Teng Jun-jiang, 2008).
2. Vibrational Spectra Analysis
The vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory (DFT). Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) used DFT with B3LYP/6-311+G basis set to evaluate the vibrational frequencies and intensities, providing valuable insights into the molecular structure and interactions (V. Krishnakumar, N. Surumbarkuzhali, & S. Muthunatesan, 2009).
3. Crystal Structure Analysis
Research into the crystal structure of compounds related to this compound, like o-(bromomethyl)benzonitrile, has been conducted. Sinha and Dutta (1979) detailed the monoclinic unit-cell dimensions and other crystallographic aspects, contributing to the understanding of its structural properties (D. Sinha & A. Dutta, 1979).
4. Chemical Reactions and Derivatives
The compound is used in various chemical reactions to produce different derivatives. For instance, the reaction of 2-(bromomethyl)benzonitrile with other compounds can lead to the formation of various tautomeric structures, as demonstrated in research by Kysil, Voitenko, and Wolf (2008) (A. Kysil, Z. Voitenko, & J. Wolf, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
The mode of action of 4-Bromo-3-(bromomethyl)benzonitrile involves a free radical reaction . The compound can lose a bromine atom, leaving behind a radical that can interact with other molecules . This interaction can lead to various chemical transformations, such as the formation of new compounds .
Biochemical Pathways
It’s known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Result of Action
Given its reactivity, the compound could potentially modify the structure and function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture, which can affect its stability . Additionally, the compound’s reactivity and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190197-86-5 | |
Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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